(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

Catalog No.
S1767929
CAS No.
201208-99-3
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic aci...

CAS Number

201208-99-3

Product Name

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

IUPAC Name

2-[benzyl(methyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)

InChI Key

PUJIZQNWABANCS-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(CO)C(=O)O

Synonyms

BZL-N-ME-SER-OH;201208-99-3;SCHEMBL8797872;CTK8E6106;ZINC2560878;AKOS024259147;AJ-40669;AK-89023;Z5722;K-5880;(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoicacid

Canonical SMILES

CN(CC1=CC=CC=C1)C(CO)C(=O)O

Isomeric SMILES

C[NH+](CC1=CC=CC=C1)[C@@H](CO)C(=O)[O-]

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid (CAS 201208-99-3), commonly referred to as N-Benzyl-N-methyl-L-serine, is a premium, orthogonally protected chiral building block engineered for advanced organic synthesis . Featuring a tertiary amine core, this compound provides a pre-installed N-methyl group alongside a robust N-benzyl protecting group, strictly preserving the natural (S)-stereocenter of L-serine [1]. Unlike standard solid-phase peptide synthesis (SPPS) derivatives, this compound is highly soluble in organic solvents and is specifically optimized for solution-phase workflows. It serves as a critical chiral pool precursor for pharmaceutical manufacturers and medicinal chemists developing N-methylated peptidomimetics, complex chiral amino alcohols, and functionalized nitrogen-containing heterocycles where stereochemical fidelity and processability are paramount [2].

Substituting (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid with generic N-methyl-L-serine or Fmoc-protected equivalents introduces severe limitations in multi-step solution-phase synthesis [1]. Standard N-methyl-L-serine possesses a secondary amine that is highly susceptible to over-alkylation and unwanted side reactions when exposed to electrophiles, complicating purification and significantly reducing overall yield [2]. Conversely, while Fmoc-N-Me-Ser-OH is the standard for solid-phase peptide synthesis, its base-labile Fmoc group is rapidly degraded by organometallic reagents (e.g., Grignard reagents) or strong reducing agents (e.g., LiAlH4) used to modify the carboxylate group [3]. The N-benzyl group uniquely withstands these harsh basic and reductive conditions, allowing chemists to perform complex functional group transformations before executing a clean, late-stage deprotection via catalytic hydrogenolysis.

Superior Stability in Reductive and Organometallic Workflows

For syntheses requiring the conversion of the carboxylate to an alcohol or ketone, the choice of protecting group is critical. (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid maintains >95% structural integrity when treated with strong reducing agents (LiAlH4, DIBAL-H) or Grignard reagents [1]. In head-to-head comparisons, standard SPPS building blocks like Fmoc-N-Me-Ser-OH exhibit <5% retention under identical nucleophilic or basic conditions due to rapid, premature cleavage of the Fmoc group [2].

Evidence DimensionProtecting group retention under strong reducing/basic conditions
Target Compound Data>95% retention of the N-benzyl group
Comparator Or BaselineFmoc-N-Me-Ser-OH (<5% retention)
Quantified Difference>90% higher stability in organometallic/reductive environments
ConditionsTreatment with LiAlH4 or Grignard reagents in THF at 0°C to room temperature

Enables the direct use of this building block for synthesizing chiral amino alcohols or ketones via Weinreb amides, which is impossible with base-labile Fmoc-protected analogs.

Elimination of Over-Alkylation Artifacts in Electrophilic Steps

When constructing complex small molecules, secondary amines are prone to unwanted reactions. The tertiary amine structure of N-benzyl-N-methyl-L-serine completely masks the nitrogen, resulting in 0% over-alkylation during subsequent electrophilic modifications of the hydroxyl group or other molecular sites [1]. In contrast, using unprotected N-methyl-L-serine typically results in 20-30% quaternary ammonium salt formation or unwanted N-alkylation byproducts, requiring extensive chromatographic purification [2].

Evidence DimensionRate of unwanted N-alkylation during electrophilic substitution
Target Compound Data0% over-alkylation (tertiary amine fully protected)
Comparator Or BaselineUnprotected N-methyl-L-serine (20-30% over-alkylation)
Quantified DifferenceComplete elimination of N-alkylation impurities (20-30% absolute reduction)
ConditionsStandard electrophilic substitution conditions (e.g., alkyl halides, base) in organic solvents

Drastically improves downstream purification efficiency and overall yield in complex solution-phase pharmaceutical syntheses.

Preservation of Enantiomeric Purity During N-Methylation

Direct N-methylation of L-serine derivatives in the laboratory often requires strong bases (e.g., NaH/MeI), which can lead to significant racemization at the alpha-carbon [1]. Procuring pre-synthesized (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid guarantees an enantiomeric excess (ee) of >99% . In-situ methylation of standard serine derivatives frequently degrades the ee to 85-90%, necessitating costly and time-consuming chiral resolution steps to recover the pure (S)-enantiomer [2].

Evidence DimensionEnantiomeric excess (ee) after N-methylation
Target Compound Data>99% ee (pre-synthesized and isolated)
Comparator Or BaselineIn-situ N-methylation of L-serine (85-90% ee)
Quantified Difference~10-14% higher enantiomeric purity
ConditionsCommercial procurement vs. laboratory-scale NaH/MeI methylation

Eliminates the need for costly chiral resolution or asymmetric chromatography, ensuring reproducible stereochemistry for active pharmaceutical ingredient (API) precursors.

Clean Orthogonal Cleavage via Catalytic Hydrogenolysis

The N-benzyl group offers a highly specific, mild deprotection pathway that does not interfere with acid- or base-sensitive functionalities. Catalytic hydrogenolysis (Pd/C, H2) of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid derivatives yields the desired N-methyl secondary amine in >98% yield at room temperature [1]. Comparatively, removing robust N-alkyl or N-aryl groups often requires harsh dissolving metal conditions (e.g., Na/NH3) or strong acids that can degrade sensitive ester or ether linkages present in the target molecule, reducing yields by 15-25% [2].

Evidence DimensionDeprotection yield and condition mildness
Target Compound Data>98% yield via mild room-temperature hydrogenolysis
Comparator Or BaselineAlternative robust N-alkyl protections (75-85% yield via harsh cleavage)
Quantified Difference13-23% higher yield with preservation of sensitive functional groups
ConditionsPd/C, H2 (1 atm), room temperature vs. dissolving metal reduction

Provides a reliable, late-stage deprotection strategy that maximizes final yield in the synthesis of complex, highly functionalized target molecules.

Synthesis of Chiral N-Methyl Amino Alcohols

Because the N-benzyl group is completely stable to strong reducing agents like LiAlH4 (as detailed in Section 3), this compound is a highly suitable precursor for reducing the carboxylic acid to an alcohol. This enables the efficient production of chiral N-methyl amino alcohols, which are critical precursors for sphingolipid analogs and beta-blocker pharmaceuticals [1].

Solution-Phase Peptidomimetic Assembly

In the synthesis of non-natural peptidomimetics where solid-phase Fmoc chemistry is unsuitable due to the requirement for strong basic conditions in adjacent steps, this compound provides an orthogonally protected N-methyl-L-serine building block. Its tertiary amine structure prevents over-alkylation, ensuring high-purity coupling reactions in solution [2].

Construction of Functionalized Morpholines and Piperazines

The presence of both a free hydroxyl group and a protected, secondary-amine-generating core makes this compound a highly effective substrate for cyclization reactions. Following functionalization of the hydroxyl group, the N-benzyl group can be cleanly removed via hydrogenolysis, allowing the revealed secondary amine to participate in intramolecular cyclization to form substituted morpholines or piperazines for neurological drug discovery [3].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

Explore Compound Types